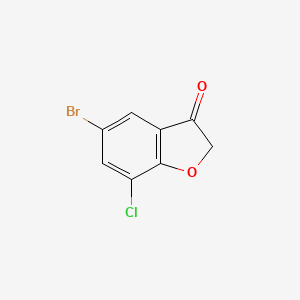![molecular formula C10H10ClF3N4 B2869422 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1461708-08-6](/img/structure/B2869422.png)
4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a complex organic compound characterized by its unique structure, which includes a triazole ring, a trifluoromethyl group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multiple steps. One common method includes the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. This process results in the formation of the triazole ring, which is then further modified to introduce the trifluoromethyl group and the amine functionality.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to manage the reactivity of the intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is studied for its potential antimicrobial and antioxidant properties. It has shown promise in inhibiting the growth of various microorganisms and protecting cells from oxidative stress.
Medicine: The compound is being investigated for its pharmacological potential, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mécanisme D'action
The mechanism by which 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring and trifluoromethyl group play crucial roles in binding to enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
4H-1,2,4-triazol-3-yl[4-(trifluoromethyl)phenyl]methanamine hydrochloride
4H-1,2,4-triazol-3-yl[2-(trifluoromethyl)phenyl]methanamine hydrochloride
4H-1,2,4-triazol-3-yl[3-(difluoromethyl)phenyl]methanamine hydrochloride
Uniqueness: 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride stands out due to its specific trifluoromethyl group placement and its potential applications in various fields. Its unique structure and reactivity profile make it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)9-15-5-16-17-9;/h1-5,8H,14H2,(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZULNPZUCDSHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=NC=NN2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2,4,5-Trioxo-3-(1-phenylethyl)imidazolidin-1-yl]acetonitrile](/img/structure/B2869341.png)

![N-[2-[[4-methoxybenzoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2869345.png)



![3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2869350.png)



![N-(Cyanomethyl)-2-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]acetamide](/img/structure/B2869359.png)
![6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2869360.png)

![7-decyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869362.png)
